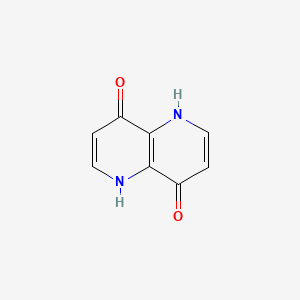

1,5-Naphthyridine-4,8-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydro-1,5-naphthyridine-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFGQHDKDFDJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492599 | |

| Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28312-61-0 | |

| Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,5-Naphthyridine-4,8-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives.[1][2] This guide provides a detailed examination of 1,5-Naphthyridine-4,8-diol, a key member of this chemical class. We will explore its fundamental physicochemical properties, with a particular focus on tautomerism, established synthetic strategies, spectroscopic signatures for characterization, and core reactivity. This document serves as a foundational resource, synthesizing technical data and field-proven insights to support research and development efforts targeting this promising molecular core.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound composed of two fused pyridine rings. The placement of nitrogen atoms at positions 1 and 5, combined with hydroxyl groups at positions 4 and 8, dictates its unique electronic and chemical properties.

Core Molecular Attributes

A summary of the fundamental properties of the parent 1,5-naphthyridine and the related 1,5-naphthyridin-4-ol provides a baseline for understanding the diol derivative.

| Property | Value (1,5-Naphthyridine) | Value (1,5-Naphthyridin-4-ol) | Value (this compound) | Source |

| Molecular Formula | C₈H₆N₂ | C₈H₆N₂O | C₈H₆N₂O₂ | [3],[4] |

| Molecular Weight | 130.15 g/mol | 146.15 g/mol | 162.14 g/mol | [3],[4] |

| Appearance | White to light yellow crystalline powder | (Predicted) Solid | (Predicted) Solid | [2] |

| IUPAC Name | 1,5-naphthyridine | 1H-1,5-naphthyridin-4-one | This compound | [3],[4] |

The Critical Role of Tautomerism

A pivotal characteristic of this compound is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the relocation of a proton.[5][6][7] For this molecule, a dynamic equilibrium exists between the di-enol (diol), keto-enol, and di-keto forms. This equilibrium is sensitive to the compound's physical state (solid vs. solution) and the solvent's polarity.

Spectroscopic and theoretical studies on related dihydroxy compounds confirm that while the diol form can be prevalent, all three tautomers can coexist in solution.[8] Understanding this equilibrium is crucial, as each tautomer presents a different set of properties, including hydrogen bonding capabilities, solubility, and reactivity, which directly impacts its biological activity and formulation potential.[9]

Caption: Generalized workflow for synthesis via Meldrum's acid.

Protocol: Synthesis of a Hydroxy-1,5-Naphthyridine Intermediate

This protocol outlines a general procedure for synthesizing a 4-hydroxynaphthyridine, which is a key step toward the diol target.

-

Condensation: A solution of a 3-aminopyridine derivative (1.0 eq) and Meldrum's acid (1.1 eq) in a high-boiling point solvent like triethyl orthoformate is heated to approximately 100 °C for 1-2 hours. [1]Causality: This step facilitates the formation of the crucial enamine intermediate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude enamine.

-

Cyclization: The crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to reflux (approx. 250 °C) for 15-30 minutes. [1]Causality: The high thermal energy drives the intramolecular cyclization to form the second pyridine ring and subsequent decarboxylation.

-

Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., hexane or diethyl ether) and can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure hydroxynaphthyridine product.

Spectroscopic Characterization

Unambiguous identification of this compound and its tautomers requires a combination of spectroscopic techniques. The expected spectral data are derived from the analysis of the parent 1,5-naphthyridine and its hydroxylated derivatives. [10]

| Technique | Tautomer | Expected Observations | Source |

|---|---|---|---|

| ¹H NMR | Di-enol | Aromatic protons in the range of 7.5-9.0 ppm. A broad singlet for the -OH protons (concentration-dependent). | ,[11] [12] |

| Di-keto | Appearance of N-H proton signals (potentially broad, >10 ppm). Upfield shift of some aromatic protons due to loss of full aromaticity. | [13] | |

| ¹³C NMR | Di-enol | Aromatic carbons between 115-155 ppm. Carbons bearing -OH groups (C4, C8) would be downfield. | ,[11],[12] [14] |

| Di-keto | Appearance of C=O signals (carbonyl carbons) significantly downfield (>160 ppm). | [13] | |

| FT-IR | Di-enol | Broad O-H stretching band (3200-3600 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹). | [15] |

| Di-keto | N-H stretching bands (3100-3400 cm⁻¹). Strong C=O stretching band (1650-1700 cm⁻¹). | [15] |

| UV-Vis | Di-enol/Di-keto | Strong π-π* transitions in the UV region (250-400 nm). The λmax will shift depending on the predominant tautomer and solvent. | [15]|

General Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for hydroxyl and amine protons). [10] * FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an ATR accessory for direct analysis of the solid. [10] * UV-Vis: Prepare a dilute solution (1-10 µM) in a UV-grade solvent (e.g., ethanol or DMSO).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field spectrometer (≥400 MHz). Use the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). [13] * FT-IR: Record the spectrum over a range of 4000-400 cm⁻¹.

-

UV-Vis: Measure the absorbance over a wavelength range of 200-500 nm.

-

-

Data Analysis: Correlate the observed peaks with the expected chemical shifts and vibrational frequencies for the possible tautomeric forms to determine the structure and predominant form under the analysis conditions.

Core Chemical Reactivity

The reactivity of this compound is governed by the electron-deficient nature of the pyridine rings and the presence of the nucleophilic hydroxyl groups. The two tautomeric forms exhibit distinct reactivity profiles.

-

Di-enol Form: The hydroxyl groups can undergo typical phenolic reactions.

-

O-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions to form ethers and esters, respectively.

-

Halogenation: Conversion of the -OH groups to chloro or bromo groups using reagents like POCl₃ or PBr₃. This is a critical step for preparing intermediates for further functionalization. [15][16]* Di-keto Form: The N-H protons are acidic and can be deprotonated. The carbonyl groups are susceptible to nucleophilic attack.

-

-

Ring Reactivity: The naphthyridine core can undergo nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and hydroxyl groups. It is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion of the hydroxyl groups to halides or triflates, enabling the introduction of diverse substituents. [1][11][16]

Caption: Primary reaction pathways for this compound.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a cornerstone in the development of therapeutic agents due to its ability to form key interactions with biological targets. Derivatives have shown a wide array of biological activities. [1][17][18]

-

Anticancer Activity: Many 1,5-naphthyridine derivatives function as potent inhibitors of crucial cellular enzymes like c-Met kinase and DYRK1A kinase, which are implicated in cancer progression. [1]Others exhibit cytotoxicity through mechanisms like topoisomerase inhibition. [19]* Antimicrobial and Antiviral Activity: The scaffold is present in compounds developed as antibacterial and anti-Ebola virus agents. [1]* Anti-inflammatory and Immunomodulatory Effects: Certain derivatives have demonstrated the ability to modulate immune responses, highlighting their potential in treating inflammatory diseases. [18]* Central Nervous System (CNS) Activity: The scaffold has been explored for applications in treating CNS disorders. [1] The diol functionality at the 4 and 8 positions provides crucial hydrogen bond donor and acceptor sites, making this compound an attractive starting point for designing potent and selective enzyme inhibitors through structure-based drug design.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential, underpinned by its rich chemistry and biological relevance. Its most defining feature is the diol-diketo tautomerism, which dictates its physicochemical properties and reactivity. Established synthetic routes provide reliable access to its core structure, which can be unambiguously confirmed using standard spectroscopic methods. The versatile reactivity of the hydroxyl groups and the naphthyridine core allows for extensive chemical modification, making it an ideal scaffold for medicinal chemistry campaigns. Future research should focus on leveraging the unique properties of this molecule to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. (n.d.). ResearchGate.

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

- Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. (2013). Chemistry Central Journal, 7(1), 21. [Link]

- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.

- Fused naphthyridines with biological applications. (n.d.). ResearchGate.

- de la Moya, S., et al. (2020).

- Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

- Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub.

- 1,5-Naphthyridin-4-ol. (n.d.). PubChem.

- 1,5-Naphthyridine. (n.d.). PubChem.

- THE NAPHTHYRIDINES. (n.d.). Wiley.

- Tautomer. (n.d.). Wikipedia.

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). ResearchGate.

- 1,5-Naphthyridine. (n.d.). ATB.

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

- Türker, L. (2012). Tautomerism in 11-hydroxyaklavinone: a DFT study. The Scientific World Journal, 2012, 526289. [Link]

- Tautomerism. (2024, July 8). YouTube.

- What Is Tautomerism In Organic Chemistry? (2025, August 15). YouTube.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tautomerism in 11-hydroxyaklavinone: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,5-Naphthyridine-4,8-diol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a comprehensive technical overview of a specific derivative, 1,5-naphthyridine-4,8-diol, focusing on its chemical structure, tautomerism, numbering according to IUPAC conventions, synthetic methodologies, and potential for further investigation in drug discovery and materials science.

Chemical Structure and Numbering

1,5-Naphthyridine is a bicyclic aromatic compound composed of two fused pyridine rings. The nitrogen atoms are located at positions 1 and 5. The systematic numbering of the 1,5-naphthyridine ring system, as established by the International Union of Pure and Applied Chemistry (IUPAC), commences from one of the nitrogen atoms and proceeds around the fused ring system.

This compound features hydroxyl groups at the 4 and 8 positions of this scaffold. A crucial aspect of its chemistry is the existence of tautomerism. It is in equilibrium with its dione form, 1,5-dihydro-1,5-naphthyridine-4,8-dione . Theoretical studies on 4,8-dioxygenated 1,5-naphthyridines indicate a dynamic equilibrium between these two forms, with the predominant tautomer potentially influenced by the solvent and solid-state packing forces.[1]

Below is a diagram illustrating the chemical structure of this compound and its tautomeric dione form, complete with the IUPAC numbering scheme.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, including the Skraup, Friedländer, and Gould-Jacobs reactions.[1][2] For the specific synthesis of this compound, a modification of these classical approaches is often necessary. A common strategy involves the cyclization of appropriately substituted pyridine precursors.

General Synthetic Approach: Cyclization of a Diaminopyridine Derivative

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This approach utilizes a double condensation and cyclization reaction.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar syntheses and should be optimized for specific laboratory conditions.

Materials:

-

3,5-Diaminopyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Dowtherm A (or other high-boiling solvent)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Condensation: To a solution of sodium ethoxide in absolute ethanol, add 3,5-diaminopyridine. To this mixture, add diethyl malonate dropwise with stirring. The reaction mixture is then heated at reflux for several hours to facilitate the formation of the bis-amidoester intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the condensation is complete, the ethanol is removed under reduced pressure. The resulting crude intermediate is then added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (typically >250 °C) to induce thermal cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography. The final product's identity and purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a specific, publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, the expected spectral characteristics can be predicted based on the analysis of the parent 1,5-naphthyridine and related hydroxy-substituted derivatives.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the pyridine rings will likely show characteristic doublet and triplet splitting patterns. The hydroxyl protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the dione tautomer, the N-H protons would also be present. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbons attached to the nitrogen atoms and the hydroxyl/carbonyl groups (C4 and C8) will be the most downfield shifted. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₆N₂O₂ (162.15 g/mol ). |

| Infrared (IR) | The IR spectrum of the diol form would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. The dione tautomer would show characteristic C=O stretching absorptions in the range of 1650-1700 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present. |

Potential Applications in Drug Discovery and Materials Science

While specific biological studies on this compound are not extensively reported in the searched literature, the broader class of 1,5-naphthyridine derivatives has shown significant promise in several therapeutic areas.[3][4]

-

Anticancer Activity: Many 1,5-naphthyridine derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases and protein kinases.[4] The dihydroxy substitution pattern of this compound presents an interesting scaffold for further derivatization to explore its potential as an anticancer agent.

-

Enzyme Inhibition: The nitrogen atoms and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, making it a candidate for binding to the active sites of various enzymes. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of TGF-beta type I receptor (ALK5).[3]

-

Coordination Chemistry and Materials Science: The nitrogen atoms in the 1,5-naphthyridine ring system can act as ligands to coordinate with metal ions. This property can be exploited in the design of novel metal-organic frameworks (MOFs), catalysts, and functional materials with interesting electronic and photophysical properties. The hydroxyl groups can also participate in coordination or be functionalized to tune the properties of the resulting materials.

Future Directions

This compound represents a foundational molecule within the vast chemical space of 1,5-naphthyridines. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its comprehensive spectroscopic characterization, is essential for enabling further research.

-

Exploration of Biological Activity: A systematic evaluation of the biological activity of this compound and its derivatives against a panel of cancer cell lines and clinically relevant enzymes would be a valuable endeavor.

-

Derivatization and SAR Studies: The hydroxyl groups at the 4 and 8 positions provide convenient handles for chemical modification. The synthesis of a library of derivatives and the subsequent establishment of structure-activity relationships (SAR) will be crucial for optimizing its potential therapeutic efficacy.

Conclusion

This compound is a fascinating heterocyclic compound with a rich chemical structure and significant potential for applications in medicinal chemistry and materials science. While specific data on this molecule is somewhat limited in the current literature, the established importance of the 1,5-naphthyridine scaffold provides a strong rationale for its further investigation. This guide has provided a comprehensive overview of its structure, potential synthetic routes, and promising areas for future research, serving as a valuable resource for scientists and professionals in the field.

References

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 1,5-Naphthyridine-4,8-diol: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to the 1,5-naphthyridine-4,8-diol scaffold, a heterocyclic core of significant interest to researchers, scientists, and drug development professionals. The guide delves into the structural nuances, synthesis, and characterization of its tautomeric forms, underpinned by both theoretical and experimental evidence. By synthesizing data from computational studies and analogous chemical structures, this document aims to provide a robust framework for understanding and manipulating the tautomeric equilibrium of this important pharmacophore, thereby facilitating its application in modern drug discovery.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2]

The 1,5-naphthyridine framework is a recognized "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The focus of this guide, this compound, possesses the potential for rich tautomeric equilibria, primarily between its diol, keto-enol, and diketo forms. A thorough understanding of this tautomerism is paramount for the rational design of novel therapeutics based on this scaffold.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms due to the prototropic migration between the oxygen and nitrogen atoms. The principal tautomers are the aromatic diol form, the keto-enol form, and the non-aromatic diketo form (1,5-naphthyridine-4,8(1H,5H)-dione).

Sources

Spectroscopic Characterization of 1,5-Naphthyridine-4,8-diol: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Profile of 1,5-Naphthyridine-4,8-diol.

The 1,5-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The compound this compound (CAS 28312-61-0), in particular, represents a core structure of significant interest. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the rational design of new therapeutic agents.

Given the limited availability of direct experimental spectra in public databases, this guide provides a predictive but robust framework for the spectroscopic characterization of this compound. The analysis is grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and data from closely related analogs.

Molecular Structure and Tautomerism

A critical aspect of this compound is its existence in tautomeric forms.[2][3][4] The dihydroxy (enol) form is in equilibrium with the dioxo (keto) tautomer, 1,5-dihydro-1,5-naphthyridine-4,8-dione. Spectroscopic data will reflect the predominant tautomer under the specific analytical conditions. In polar solvents, and in the solid state, the more stable amide-like keto form is expected to be the major contributor.[5]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Signatures of 1,5-Naphthyridine-4,8-diol

Abstract: This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,5-Naphthyridine-4,8-diol. In the absence of direct, publicly available experimental spectra for this specific molecule, this document establishes a robust predictive framework grounded in modern computational chemistry. We will explore the critical influence of keto-enol tautomerism, detail the theoretical basis for Density Functional Theory (DFT) based predictions, present the anticipated chemical shifts for the dominant tautomeric forms, and provide a comprehensive experimental protocol for the validation of these predictions. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed structural understanding of novel heterocyclic compounds.

Introduction: The Challenge of a Dynamic Structure

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities[1][2]. This compound represents a fundamental building block within this class. However, its structural characterization by NMR is not straightforward. The molecule's true nature in solution is complicated by the potential for significant keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two or more structural isomers that are readily interconvertible[3].

Specifically, this compound can exist in the aromatic di-enol form or the non-aromatic di-keto form, 1,5-Naphthyridine-4,8(1H,5H)-dione.

The electronic landscape of these two forms is profoundly different, which will lead to dramatically different NMR spectra. The observed spectrum in a given solvent will either be a population-weighted average of the two forms (if the interconversion is fast on the NMR timescale) or show separate sets of peaks for each tautomer (if the interconversion is slow)[4]. Therefore, a predictive approach must consider both structures to be of value.

Theoretical Framework for High-Fidelity NMR Prediction

To accurately predict the NMR chemical shifts for both tautomers, we turn to quantum mechanical calculations, specifically Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is the industry standard for calculating NMR shielding tensors, which are then converted to chemical shifts[5][6].

The trustworthiness of these predictions hinges on several key choices in the computational model:

-

Functionals and Basis Sets: The selection of a functional (e.g., B3LYP, M06-2X, PBE0) and a basis set (e.g., 6-311++G(d,p), cc-pVTZ) is a balance between computational cost and accuracy. For molecules of this type, hybrid functionals like B3LYP often provide reliable results that correlate well with experimental data after a simple linear scaling[6][7][8]. A sufficiently large basis set, such as 6-311++G(d,p), is crucial to accurately describe the electron distribution, especially around heteroatoms.

-

Solvent Effects: For a molecule capable of extensive hydrogen bonding, performing calculations in a simulated "gas phase" is insufficient. Solvent effects dramatically alter molecular geometry and electronic structure, thereby influencing NMR shifts[9][10][11]. The use of a continuum solvation model, such as the Polarizable Continuum Model (PCM), is mandatory to simulate the bulk solvent environment (e.g., DMSO-d₆) and achieve meaningful predictions[12][13].

The computational workflow is a self-validating system that progresses from initial structure to final, scaled chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for both the diol and dione tautomers. These values were generated based on established principles and data from analogous naphthyridine systems[14][15][16]. The predictions are based on a hypothetical calculation at the GIAO-B3LYP/6-311++G(d,p) level with a PCM solvent model for DMSO .

Predicted Shifts for this compound (Diol Tautomer)

This form is fully aromatic. The hydroxyl groups are expected to act as electron-donating groups, shielding the ring protons. The exchangeable -OH protons themselves would appear as a broad singlet at a high chemical shift, highly dependent on concentration and temperature.

Table 1: Predicted ¹H NMR Shifts (Diol Form)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H2, H6 | 8.1 - 8.3 | Doublet | Adjacent to ring nitrogen, deshielded. |

| H3, H7 | 7.0 - 7.2 | Doublet | Ortho to electron-donating -OH group, shielded. |

| 4-OH, 8-OH | 10.0 - 12.0 | Broad Singlet | Acidic, hydrogen-bonded protons. |

Table 2: Predicted ¹³C NMR Shifts (Diol Form)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C4, C8 | 155 - 160 | Aromatic carbon bonded to oxygen, deshielded. |

| C4a, C8a | 142 - 146 | Bridgehead carbons adjacent to nitrogen. |

| C2, C6 | 138 - 142 | Aromatic carbon adjacent to nitrogen. |

| C3, C7 | 115 - 120 | Aromatic carbon ortho to -OH, shielded. |

Predicted Shifts for 1,5-Naphthyridine-4,8(1H,5H)-dione (Dione Tautomer)

This form is non-aromatic and possesses characteristics of both vinyl systems and cyclic amides (lactams). The absence of ring current and the presence of C=O groups will significantly deshield adjacent protons.

Table 3: Predicted ¹H NMR Shifts (Dione Form)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H2, H6 | 7.8 - 8.0 | Doublet | Vinyl proton (β to C=O), deshielded. |

| H3, H7 | 6.4 - 6.6 | Doublet | Vinyl proton (α to C=O), relatively shielded. |

| 1-NH, 5-NH | 11.0 - 13.0 | Broad Singlet | Amide protons, deshielded and hydrogen-bonded. |

Table 4: Predicted ¹³C NMR Shifts (Dione Form)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C4, C8 | 165 - 175 | Carbonyl carbon, highly deshielded. |

| C4a, C8a | 135 - 140 | Bridgehead carbons. |

| C2, C6 | 130 - 135 | Vinyl carbon (β to C=O). |

| C3, C7 | 110 - 115 | Vinyl carbon (α to C=O). |

Recommended Experimental Protocol for Validation

To validate these predictions and determine the actual tautomeric equilibrium in solution, a systematic experimental approach is required.

Objective: To acquire unambiguous ¹H and ¹³C NMR data and investigate the tautomeric equilibrium of this compound.

Methodology:

-

Sample Preparation:

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity will dissolve the compound, and its hydrogen bond accepting nature will help resolve the exchangeable NH/OH protons, which might otherwise be broadened into the baseline[9][11].

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[17].

-

-

1D NMR Spectroscopy Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration, especially for the potentially broad NH/OH signals.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Spectroscopy for Structural Assignment:

-

COSY (Correlation Spectroscopy): Run a gradient-selected COSY experiment to establish proton-proton coupling networks (e.g., to confirm the H2-H3 and H6-H7 coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments[18][19].

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals 2- and 3-bond correlations between protons and carbons. It is essential for assigning quaternary carbons (like C4, C8, C4a, C8a) by observing their correlations to nearby protons[18].

-

-

Tautomerism Investigation:

-

Variable Temperature (VT) NMR: Record a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 373 K in 10 K increments). Changes in chemical shifts, peak coalescence, or changes in the relative integrals of two distinct sets of peaks can provide direct evidence of a dynamic tautomeric equilibrium[20][21].

-

By comparing the experimentally obtained spectra with the predicted data in Tables 1-4, researchers can confidently assign the structure and quantify the tautomeric preference of this compound under specific solution conditions.

Conclusion

While direct experimental data for this compound remains elusive in the literature, a combination of theoretical principles and computational chemistry provides a powerful and reliable predictive framework. This guide has detailed the critical role of tautomerism, outlined a robust DFT-based methodology for predicting NMR shifts, and presented the expected ¹H and ¹³C NMR data for both the diol and dione forms. The provided experimental protocol offers a clear pathway for researchers to validate these predictions, enabling the definitive structural elucidation of this important heterocyclic core. This integrated computational and experimental approach exemplifies a modern strategy for accelerating research in medicinal chemistry and materials science.

References

- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

- Sakata, K., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Ceramic Society of Japan, 103(1199), 715-721. [Link]

- Al-Rawashdeh, N. A. F., & Al-Zoubi, R. M. (2004). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 15(6), 843-847. [Link]

- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 10(2), 1-11. [Link]

- Supporting Information for various chemical syntheses. (n.d.).

- Spyros, A., & Dais, P. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 23(9), 2345. [Link]

- Gurvis, I., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5395-5403. [Link]

- Yesiltepe, Y., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(2), 263. [Link]

- Reyes-M V, A., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

- El-Azhary, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. [Link]

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862. [Link]

- Bagno, A. (2008). The DFT route to NMR chemical shifts. Semantic Scholar. [Link]

- Jonas, E., Kuhn, S., & Schlörer, N. (2021). Prediction of NMR shifts: a review. Magnetic Resonance in Chemistry, 60(5), 461-473. [Link]

- Dhaked, D. K., et al. (2025). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Journal of Molecular Modeling, 31(7), 203. [Link]

- Csupor-Löffler, B., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6599. [Link]

- El-Azhary, M. A., et al. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.

- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog. [Link]

- Butnariu, D., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4966. [Link]

- Butnariu, D., et al. (2022).

- SCM. (2025). NMR shifts with relativistic DFT — Tutorials 2025.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a Suzuki coupling reaction.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 897-910. [Link]

- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism.

- Czylkowska, A., et al. (2018).

- Reddit. (2022). Tautomerization effect on NMR spectrum. r/OrganicChemistry. [Link]

- Al-Dies, A. M. (2011). Tautomerism in 1-hydroxy-2-naphthaldehyde Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR. Semantic Scholar. [Link]

- Noll, B. C., & Noll, M. L. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry, 43(12), 1053-1056. [Link]

- Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 6. Computation of 1H NMR chemical shifts: structural assessment of energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 10. scielo.br [scielo.br]

- 11. unn.edu.ng [unn.edu.ng]

- 12. mdpi.com [mdpi.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]

- 21. reddit.com [reddit.com]

A Theoretical Investigation into the Stability of 1,5-Naphthyridine-4,8-diol: A Computational Chemistry Whitepaper

This technical guide provides a comprehensive framework for the theoretical investigation of 1,5-Naphthyridine-4,8-diol stability, with a primary focus on its tautomeric and prototropic equilibria. This document is intended for researchers, computational chemists, and drug development professionals interested in the fundamental properties of naphthyridine derivatives, which are significant scaffolds in medicinal chemistry.[1][2][3][4][5][6]

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities.[7] The specific substitution pattern of this compound, featuring two hydroxyl groups, introduces the possibility of complex tautomeric equilibria, which can significantly influence its physicochemical properties, such as solubility, crystal packing, and, most importantly, its interaction with biological targets.[1][2] A thorough understanding of the relative stabilities of its potential tautomers is therefore crucial for rational drug design and development.

This guide will delineate a robust computational methodology to elucidate the tautomeric landscape of this compound, providing insights into the predominant species in different environments.

Tautomeric Landscape of this compound

The presence of hydroxyl groups adjacent to the ring nitrogens in this compound allows for several potential tautomeric forms through proton transfer. The primary equilibrium to consider is the keto-enol tautomerism. The principal tautomers anticipated for this molecule are the diol form, the keto-enol form, and the diketo form.

-

Diol Form (A): this compound. This is the aromatic dihydroxy form.

-

Keto-enol Form (B): 4-hydroxy-5,8-dihydro-1,5-naphthyridin-8-one. One of the hydroxyl groups has tautomerized to a keto group.

-

Diketo Form (C): 1,5,5,8-tetrahydro-1,5-naphthyridine-4,8-dione. Both hydroxyl groups have tautomerized to keto groups.

The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.[8][9][10] Theoretical calculations are indispensable for quantifying these subtle energetic differences.

Caption: Potential tautomeric equilibria of this compound.

Theoretical and Computational Methodology

To accurately predict the relative stabilities of the tautomers of this compound, a multi-step computational approach grounded in quantum chemistry is proposed. Density Functional Theory (DFT) is a powerful and widely used method for such investigations due to its balance of accuracy and computational cost.[11]

Causality behind Methodological Choices

-

Choice of DFT Functional: The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules. However, for systems where non-covalent interactions and subtle electronic effects are crucial, dispersion-corrected functionals such as B3LYP-D3 or functionals from the M06 family (e.g., M06-2X) are recommended to better account for van der Waals forces.

-

Basis Set Selection: The 6-311++G(d,p) basis set is a robust choice for these types of calculations. The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are essential for describing the anisotropic electron distribution in cyclic systems.

-

Solvent Effects: The stability of tautomers can be highly dependent on the surrounding medium. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be used to simulate the effect of a solvent by treating it as a continuous dielectric medium. This is crucial for mimicking physiological conditions.[10]

Step-by-Step Computational Protocol

This protocol outlines a self-validating system for determining the relative stabilities of the this compound tautomers.

Step 1: Geometry Optimization

-

Objective: To find the minimum energy structure for each tautomer.

-

Procedure:

-

Build the initial 3D structures of the diol, keto-enol, and diketo tautomers.

-

Perform geometry optimization in the gas phase using the chosen DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)).

-

Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Step 2: Calculation of Thermodynamic Properties

-

Objective: To obtain the electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers.

-

Procedure:

-

From the output of the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

Calculate the relative electronic energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) of the tautomers with respect to the most stable tautomer.

-

Step 3: Inclusion of Solvent Effects

-

Objective: To evaluate the impact of a solvent (e.g., water) on the relative stabilities.

-

Procedure:

-

Using the gas-phase optimized geometries, perform single-point energy calculations with the PCM implicit solvation model.

-

Alternatively, for higher accuracy, perform a full geometry optimization within the solvent continuum.

-

Recalculate the relative Gibbs free energies in the chosen solvent.

-

Caption: Computational workflow for determining tautomer stability.

Predicted Stability and Data Presentation

Based on studies of similar dihydroxy-aromatic systems, it is anticipated that the diol form will be the most stable tautomer in the gas phase due to the gain in aromatic stabilization energy.[8][9] However, in polar solvents, the relative stability of the keto forms may increase due to more favorable solute-solvent interactions.

The calculated relative energies should be summarized in a clear and concise table for easy comparison.

Table 1: Calculated Relative Energies (kcal/mol) of this compound Tautomers

| Tautomer | Gas Phase (ΔG) | Water (ΔG) |

| Diol Form | 0.00 (Reference) | 0.00 (Reference) |

| Keto-enol Form | Predicted Value | Predicted Value |

| Diketo Form | Predicted Value | Predicted Value |

Note: The "Predicted Value" entries would be populated with the results from the computational study.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical framework for investigating the stability of this compound tautomers. The proposed computational protocol, employing DFT calculations with appropriate functionals, basis sets, and solvation models, provides a robust methodology for determining the predominant tautomeric forms in different environments.

The insights gained from such a study are invaluable for understanding the fundamental properties of this important heterocyclic scaffold and can guide the rational design of novel 1,5-naphthyridine-based therapeutic agents. Future work could involve extending these studies to include the effects of different substituents on the naphthyridine ring and exploring the protonation/deprotonation equilibria to provide a complete picture of its behavior in biological systems.[12][13]

References

- Title: Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Source: PubMed URL:[Link]

- Title: Prototropic forms of hydroxy derivatives of naphthoic acid within deep eutectic solvents. Source: Royal Society of Chemistry URL:[Link]

- Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.

- Title: Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Source: Chemistry Central Journal URL:[Link]

- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: Molecules URL:[Link]

- Title: The Naphthyridines. Source: Wiley Online Library URL:[Link]

- Title: Fused 1,5-naphthyridines. Source: Encyclopedia.pub URL:[Link]

- Title: Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Title: Tautomerism of 4,4-dihydroxy-1,1-naphthaldazine studied by experimental and theoretical methods.

- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- Title: Prototropic equilibria, tautomerization and electronic absorption properties of dibenzofluorescein in aqueous solution related to its capability as a fluorescence probe. Source: PubMed URL:[Link]

- Title: Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Source: Oriental Journal of Chemistry URL:[Link]

- Title: Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods. Source: PubMed URL:[Link]

Sources

- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. Prototropic forms of hydroxy derivatives of naphthoic acid within deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Prototropic equilibria, tautomerization and electronic absorption properties of dibenzofluorescein in aqueous solution related to its capability as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 1,5-Naphthyridine-4,8-diol

Introduction: The 1,5-Naphthyridine Core and the Significance of 4,8-Dioxygenation

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a significant structural motif in medicinal chemistry and materials science.[1][2][3][4] Derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] From a materials perspective, the rigid, planar structure and the presence of two nitrogen atoms make 1,5-naphthyridines intriguing candidates for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.[1]

This technical guide focuses specifically on the electronic properties of 1,5-Naphthyridine-4,8-diol, a key derivative whose electronic and photophysical characteristics are profoundly influenced by the introduction of hydroxyl groups at the 4 and 8 positions. These substituents introduce the fascinating phenomenon of tautomerism, which dictates the molecule's electronic structure, stability, and potential applications. This guide will provide a comprehensive overview of the synthesis, tautomeric equilibrium, and predicted electronic and optical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthetic Strategies for the 1,5-Naphthyridine-4,8-dione Scaffold

The synthesis of this compound often proceeds through the formation of its more stable tautomer, 1,5-naphthyridine-4,8(1H,5H)-dione. A common and effective method for constructing this core structure is through a condensation reaction followed by cyclization.

Experimental Protocol: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione

This protocol outlines a representative synthesis of the 1,5-naphthyridine-4,8-dione scaffold.

Materials:

-

3-Aminopyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine and a molar equivalent of diethyl malonate in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the condensation is complete, the ethanol is removed under reduced pressure. The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 1-2 hours to facilitate the thermal cyclization.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent like hexane to remove the high-boiling point solvent. The solid is then dissolved in an aqueous sodium hydroxide solution and filtered. The filtrate is acidified with hydrochloric acid to precipitate the purified product. The final product is collected by filtration, washed with water, and dried under vacuum.

The Critical Role of Tautomerism in this compound

The electronic properties of this compound are intrinsically linked to its tautomeric forms. Theoretical studies, specifically computational calculations at the B3LYP/CC-PVDZ level, have provided significant insights into the stability of these tautomers. The three primary tautomeric forms are the diol form (DN1), the keto-enol form (DN2), and the diketo form (DN3).

A theoretical study on 4,8-dioxygenated 1,5-naphthyridine derivatives has shown that in the gas phase, the diol form (DN1) is the most stable, followed by the diketo form (DN3), and then the keto-enol form (DN2). However, the stability in solution is dependent on the polarity of the solvent and the nature of any substituent groups.

Caption: Tautomeric forms of this compound.

Predicted Electronic and Optical Properties

While specific experimental data for this compound is limited, we can predict its electronic and optical properties based on theoretical studies and by comparison with related naphthyridine derivatives.

Frontier Molecular Orbitals and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For 1,5-naphthyridine derivatives, the HOMO and LUMO are typically delocalized over the aromatic system. The presence of electron-donating hydroxyl groups in the 4 and 8 positions is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the pyridinic nitrogens influences the LUMO energy.

The HOMO-LUMO energy gap is a key indicator of the molecule's electronic transition energy. A smaller gap generally corresponds to a longer wavelength of absorption in the UV-Vis spectrum. The tautomeric form present in a given environment will significantly impact the HOMO-LUMO gap and thus the absorption profile.

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Predicted Spectroscopic Properties

Based on the electronic structure, the following spectroscopic properties can be anticipated for this compound:

| Property | Predicted Characteristic | Rationale |

| UV-Vis Absorption | Absorption maxima in the UV-A to near-visible region. | The extended π-conjugation of the naphthyridine core, coupled with the influence of the hydroxyl groups, is expected to result in absorption at longer wavelengths compared to the parent 1,5-naphthyridine. The specific λmax will be highly dependent on the solvent and the dominant tautomeric form. |

| Fluorescence Emission | Potential for fluorescence emission. | Many naphthyridine derivatives are known to be fluorescent.[5] The emission wavelength and quantum yield will be sensitive to the molecular rigidity, solvent polarity, and the nature of the excited state, which is influenced by the tautomeric form. |

Electrochemical Properties

The redox behavior of this compound can be investigated using techniques like cyclic voltammetry. The presence of the electron-rich diol system and the electron-deficient pyridine rings suggests that the molecule can undergo both oxidation and reduction processes. The redox potentials will be indicative of the HOMO and LUMO energy levels and can provide valuable information about the molecule's stability and its potential use in electronic devices.

Workflow for Characterization of Electronic Properties

For researchers aiming to experimentally validate the electronic properties of synthesized this compound, the following workflow is recommended:

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the interplay of its rigid aromatic core and the electronic influence of its hydroxyl substituents. The pronounced tautomerism is a defining feature that governs its stability and electronic properties. While theoretical studies have laid a strong foundation for understanding this system, further experimental investigation into its photophysical and electrochemical properties is crucial. Such studies will not only validate the theoretical predictions but also unlock the full potential of this and related 1,5-naphthyridine derivatives for applications in drug discovery and materials science. Future research should focus on synthesizing a series of derivatives with substituents at various positions to systematically tune the electronic properties and to establish clear structure-property relationships.

References

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy.

- Synthetic Strategies, Reactivity and Applic

- Synthetic Strategies, Reactivity and Applic

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Synthetic Strategies, Reactivity and Applic

- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.

- Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics.

- Fused 1,5-naphthyridines.

- Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor.

- The normalized fluorescence spectra of 2,2-dihydroxy-1,1-naphthalazine...

- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains.

- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)...

- 1,5-Naphthyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,5-Naphthyridine-4,8-diol: A Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,5-Naphthyridine-4,8-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and experimental design, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural characteristics, a predictive analysis of its solubility in common laboratory solvents, and a detailed, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively incorporate this compound into their research endeavors.

Introduction: The Significance of Solubility for this compound

This compound (CAS No. 28312-61-0) is a member of the naphthyridine family, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2] The solubility of this compound is a pivotal physical property that dictates its utility in a multitude of applications, from the formulation of therapeutic agents to the design of novel materials. A thorough understanding of its solubility profile is essential for:

-

Drug Discovery and Development: Affecting bioavailability, formulation, and administration routes.

-

In Vitro and In Vivo Assays: Ensuring accurate and reproducible experimental results.

-

Synthetic Chemistry: Selecting appropriate solvents for reactions and purification.

-

Materials Science: Controlling deposition and film formation.

This guide provides the theoretical and practical knowledge necessary to confidently assess and utilize the solubility characteristics of this compound.

Molecular Structure and Predicted Solubility

The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The structure of this compound, with its fused pyridine rings and hydroxyl groups, suggests a nuanced solubility profile.

Caption: Chemical structure of this compound.

Key Structural Features Influencing Solubility:

-

Two Hydroxyl Groups (-OH): These groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.

-

Two Pyridine-like Nitrogen Atoms: The lone pair of electrons on these nitrogen atoms can act as hydrogen bond acceptors, further enhancing interactions with protic solvents.

-

Aromatic Ring System: The planar, aromatic core is hydrophobic and will favor interactions with nonpolar and some polar aprotic solvents through van der Waals forces and pi-stacking.

Predicted Solubility Profile:

Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in the table below. It is crucial to note that these are predictions, and experimental verification is essential.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl and nitrogen groups will promote solubility through hydrogen bonding. However, the relatively large, rigid aromatic core will likely limit high solubility in water. Solubility is expected to be higher in alcohols compared to water due to the organic character of the alkyl chain. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the solute. The lack of a strong hydrogen bonding network in the solvent itself, compared to water, may better accommodate the aromatic structure of the compound. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low to Insoluble | The strong intermolecular hydrogen bonding between this compound molecules will be difficult for nonpolar solvents to overcome. The principle of "like dissolves like" suggests poor solubility.[3] |

| Aqueous Acid | Dilute HCl | Potentially Higher than Water | The basic nitrogen atoms in the pyridine rings can be protonated by a strong acid, forming a more soluble salt.[4][5] |

| Aqueous Base | Dilute NaOH | Potentially Higher than Water | The hydroxyl groups are phenolic in nature and therefore weakly acidic. A strong base can deprotonate these groups to form a more soluble phenoxide salt.[4][6] |

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the solubility of this compound. This method is designed to be self-validating by ensuring that a saturated solution is achieved and accurately measured.

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment

-

This compound (of known purity)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, hexane, toluene, 1 M HCl, 1 M NaOH)[7]

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" means that there should be visible undissolved solid after the equilibration period.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the selected solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Longer times may be necessary and should be determined empirically.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

If the solid remains suspended, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant without disturbing the solid.

-

-

Quantification:

-

Transfer the aliquot of the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Visual Confirmation of Excess Solid: Before taking the supernatant, visually confirm that undissolved solid remains. This is the primary indicator that a saturated solution has been achieved.

-

Time to Equilibrium: To confirm that 24 hours is sufficient for equilibration, a time-course study can be performed where solubility is measured at several time points (e.g., 12, 24, and 48 hours). The point at which the solubility value plateaus indicates that equilibrium has been reached.

-

Reproducibility: Each solubility determination should be performed in triplicate to assess the precision of the measurement.

Conclusion

References

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis

- 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem

- CAS 28312-61-0 this compound - BOC Sciences

- This compound [P90929] - ChemUniverse

- 28312-61-0|this compound|BLD Pharm

- Synthetic Strategies, Reactivity and Applic

- 1,5-NAPHTHYRIDINE | 254-79-5 - ChemicalBook

- Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide - Benchchem

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- [Development of methodologies for synthesis of 4-hydroxy-[5][6]naphthyridine-3-carbonitriles]()

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form

- Common Solvents Used in Organic Chemistry: Table of Properties 1

- Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15)

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. organicchemistrydata.org [organicchemistrydata.org]

The Ascendant Therapeutic Potential of 1,5-Naphthyridine-4,8-diol Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 1,5-naphthyridine-4,8-diol derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and mechanistic insights. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological characterization of these promising compounds, intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The 1,5-Naphthyridine Core - A Scaffold of Therapeutic Promise

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers depending on the placement of the nitrogen atoms.[1] Among these, the 1,5-naphthyridine framework has garnered substantial interest due to the diverse and potent biological activities exhibited by its derivatives.[2] These compounds have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][4] This guide will focus specifically on derivatives of this compound, a core structure that offers versatile points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Our exploration will be grounded in the principles of scientific integrity, providing not just procedural steps but the underlying rationale to facilitate reproducible and meaningful research.

Synthetic Strategies: Constructing the 1,5-Naphthyridine Scaffold

The synthesis of the 1,5-naphthyridine core is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been established, with the Gould-Jacobs reaction being a cornerstone methodology for the preparation of 4-hydroxy-1,5-naphthyridines, key precursors to the diol derivatives.[4][5]

The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction provides a robust and versatile method for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine ring system.[5] The reaction typically proceeds in two main stages: the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization.[4][6]

Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines a standard laboratory procedure for the synthesis of a key 1,5-naphthyridine intermediate via the Gould-Jacobs reaction.[5]

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. This initial step facilitates the formation of the corresponding anilinomethylenemalonate intermediate through a nucleophilic substitution reaction, with the elimination of ethanol. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting intermediate is added portion-wise to pre-heated high-boiling diphenyl ether at approximately 250°C. This high temperature is crucial for the intramolecular cyclization, which proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring system.[6] The reaction is typically maintained at this temperature for 15-30 minutes.

-